1-(4-bromobenzyl)-1H-indole-3-carboxylic acid
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Overview
Description
1-(4-Bromobenzyl)-1H-indole-3-carboxylic acid is a chemical compound characterized by its bromobenzyl group attached to an indole ring, which is further substituted with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzyl bromide and indole-3-carboxylic acid.
Reaction Conditions: The reaction involves a nucleophilic substitution where the bromobenzyl group is introduced to the indole ring. This process often requires a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Catalysts: Catalysts may be employed to enhance the reaction efficiency and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the bromobenzyl group, although this is less common.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Esters and Amides: Oxidation of the carboxylic acid group can yield esters and amides.
Hydroxylated or Aminated Compounds: Substitution of the bromine atom can produce hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a probe in biological studies to understand the interaction of bromobenzyl groups with biological targets.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromobenzyl group can engage in non-covalent interactions with proteins, influencing their activity. The carboxylic acid group can form hydrogen bonds, further modulating biological processes.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1H-indole-3-carboxylic acid: Similar structure but with a methoxy group instead of bromine.
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(4-Nitrobenzyl)-1H-indole-3-carboxylic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in the bromobenzyl group provides unique chemical reactivity compared to other halogens.
Indole Core: The indole core is a common structural motif in many biologically active compounds, making this compound versatile in various applications.
This comprehensive overview highlights the significance of 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKVZTVSOWIXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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